molecular formula C24H30ClF2NO B588582 (1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride

(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride

Cat. No.: B588582
M. Wt: 421.9 g/mol
InChI Key: RHYMGBAYGRUKNZ-DHWZJIOFSA-N
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Description

JHW 007 hydrochloride, chemically known as (3-endo)-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride, is a high-affinity dopamine uptake inhibitor. It displays a strong affinity for the dopamine transporter, making it a significant compound in the study of dopamine-related processes and disorders .

Biochemical Analysis

Biochemical Properties

JHW 007 Hydrochloride interacts primarily with the dopamine transporter (DAT), showing a high affinity (K = 25 nM) compared to other neurotransmitter transporters . This interaction inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft .

Cellular Effects

JHW 007 Hydrochloride influences cell function by modulating dopamine signaling. By inhibiting the reuptake of dopamine, it increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling . This can impact various cellular processes, including cell signaling pathways and gene expression related to dopamine signaling .

Molecular Mechanism

The molecular mechanism of action of JHW 007 Hydrochloride involves binding to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine . This leads to an increase in the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, JHW 007 Hydrochloride has been shown to suppress the effects of cocaine administration in a dose-dependent manner . It also decreases cocaine and methamphetamine self-administration in rats .

Dosage Effects in Animal Models

In animal models, the effects of JHW 007 Hydrochloride vary with different dosages . At lower doses, it suppresses the effects of cocaine administration, while at higher doses, it decreases cocaine and methamphetamine self-administration .

Metabolic Pathways

JHW 007 Hydrochloride is involved in the dopamine metabolic pathway, where it interacts with the dopamine transporter (DAT) to inhibit the reuptake of dopamine . This can affect metabolic flux and metabolite levels, particularly those related to dopamine metabolism .

Transport and Distribution

JHW 007 Hydrochloride is transported and distributed within cells via its interaction with the dopamine transporter (DAT) . This interaction can affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of JHW 007 Hydrochloride is likely to be in areas where the dopamine transporter (DAT) is present, given its high affinity for this transporter . This could include dopaminergic neurons in the brain, where DAT is highly expressed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JHW 007 hydrochloride involves several steps, starting with the preparation of the bicyclic core structure, followed by the introduction of the bis(4-fluorophenyl)methoxy group. The final step involves the formation of the hydrochloride salt. The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure high purity and yield .

Industrial Production Methods: Industrial production of JHW 007 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: JHW 007 hydrochloride primarily undergoes substitution reactions due to the presence of the methoxy and fluorophenyl groups. These reactions can be catalyzed by various reagents under controlled conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving JHW 007 hydrochloride include strong acids and bases, as well as specific catalysts that facilitate the substitution process. The reactions are typically carried out at controlled temperatures to ensure the desired product formation .

Major Products Formed: The major products formed from the reactions of JHW 007 hydrochloride include various substituted derivatives, which can be used for further studies in medicinal chemistry and pharmacology .

Scientific Research Applications

JHW 007 hydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool to study dopamine transporter function and its role in various neurological disorders. Additionally, it has been shown to suppress the effects of cocaine and methamphetamine, making it a potential candidate for the development of treatments for substance abuse disorders .

Comparison with Similar Compounds

Similar Compounds:

  • R-modafinil
  • Cocaine
  • Other dopamine transporter inhibitors

Uniqueness: JHW 007 hydrochloride is unique in its ability to inhibit dopamine uptake without exhibiting significant abuse liability, unlike cocaine. It also shows differential effects on D2 autoreceptor neurotransmission compared to other dopamine transporter inhibitors, making it a valuable tool for studying dopamine-related processes and potential therapeutic applications .

Properties

IUPAC Name

(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F2NO.ClH/c1-2-3-14-27-21-12-13-22(27)16-23(15-21)28-24(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21-24H,2-3,12-16H2,1H3;1H/t21-,22+,23?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYMGBAYGRUKNZ-DHWZJIOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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